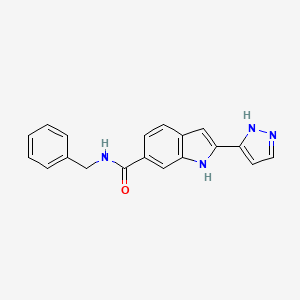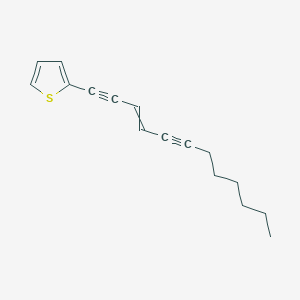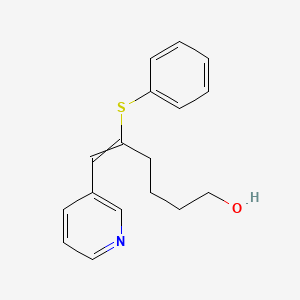
1-Butyl-4,5-dichloro-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4,5-dichloro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of butyl and dichloro substituents at the first and fourth/fifth positions, respectively. The unique structure of this compound makes it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-4,5-dichloro-1H-imidazole can be synthesized through several methods. One common approach involves the chlorination of 2-substituted imidazoles using reagents such as phosphorus pentachloride, chlorine, sodium hypochlorite, or N-chlorosuccinimide . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the chlorination process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions under optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-4,5-dichloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cyclization Reactions: The imidazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4,5-dichloro-1H-imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Butyl-4,5-dichloro-1H-imidazole involves its interaction with various molecular targets and pathways. For instance, imidazoles generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase . This inhibition results in changes to the fungal cell membrane lipid composition, ultimately leading to osmotic disruption or growth inhibition of the fungal cell.
Vergleich Mit ähnlichen Verbindungen
1-Butylimidazole: Lacks the dichloro substituents and has different chemical properties and applications.
2-Butyl-4,5-dichloro-1H-imidazole: Similar structure but with a different substitution pattern.
4-tert-Butyl-1H-imidazole: Contains a tert-butyl group instead of a butyl group, leading to different reactivity and applications.
Uniqueness: 1-Butyl-4,5-dichloro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
832154-99-1 |
|---|---|
Molekularformel |
C7H10Cl2N2 |
Molekulargewicht |
193.07 g/mol |
IUPAC-Name |
1-butyl-4,5-dichloroimidazole |
InChI |
InChI=1S/C7H10Cl2N2/c1-2-3-4-11-5-10-6(8)7(11)9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
JOPLKBSVSJWKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC(=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)




![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)




![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)

![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
